α-Glucosidase Inhibition: Castalin-Containing Fractions vs. Castalagin-Enriched Subfraction
In a fractionation study of an oenological tannin, fractions X1C and X2C—which contained castalin as a major phenolic constituent along with gallic acid and vescalagin—exhibited α-glucosidase inhibitory activity with IC50 values of 9.89 μg/mL and 8.05 μg/mL, respectively [1]. Further fractionation of X2C yielded a subfraction enriched in castalagin, which demonstrated enhanced activity with an IC50 of 6.15 μg/mL [1]. This 23.6–37.8% increase in inhibitory potency for the castalagin-enriched fraction relative to the castalin-containing fractions highlights a quantitative difference in enzyme inhibition efficacy between these structurally related ellagitannins.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50, μg/mL) |
|---|---|
| Target Compound Data | 8.05 (fraction X2C containing castalin as major constituent) |
| Comparator Or Baseline | 6.15 (castalagin-enriched subfraction) |
| Quantified Difference | 23.6% higher potency for castalagin-enriched fraction |
| Conditions | Yeast α-glucosidase assay; fractions derived from Quercus robur oak wood tannin |
Why This Matters
Researchers designing α-glucosidase inhibition studies must consider that castalin-containing fractions demonstrate lower potency than castalagin-enriched fractions, which directly impacts experimental design and data interpretation when selecting appropriate reference compounds.
- [1] Muccilli, V., Cardullo, N., Spatafora, C., Cunsolo, V., & Tringali, C. (2017). α-Glucosidase inhibition and antioxidant activity of an oenological commercial tannin. Extraction, fractionation and analysis by HPLC/ESI-MS/MS and 1H NMR. Food Chemistry, 215, 50–60. https://doi.org/10.1016/j.foodchem.2016.07.136 View Source
